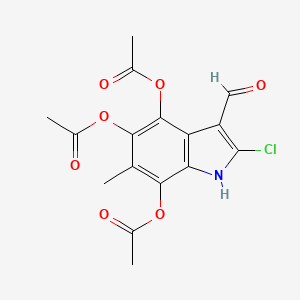
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions and reagents used can vary depending on the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring .
科学的研究の応用
Indole derivatives, including (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate, have a wide range of scientific research applications:
作用機序
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes . The exact mechanism can vary depending on the specific structure of the indole derivative and its target .
類似化合物との比較
Similar Compounds
Similar compounds to (4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other indole derivatives .
特性
CAS番号 |
73355-43-8 |
|---|---|
分子式 |
C16H14ClNO7 |
分子量 |
367.74 g/mol |
IUPAC名 |
(4,5-diacetyloxy-2-chloro-3-formyl-6-methyl-1H-indol-7-yl) acetate |
InChI |
InChI=1S/C16H14ClNO7/c1-6-13(23-7(2)20)12-11(10(5-19)16(17)18-12)15(25-9(4)22)14(6)24-8(3)21/h5,18H,1-4H3 |
InChIキー |
OCHPYSPPYXSVQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=C1OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















